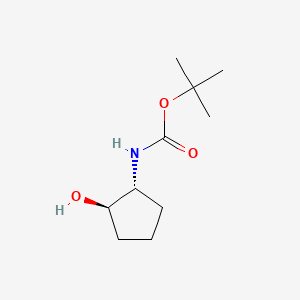

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZQRJSADXRRKN-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20666925 | |

| Record name | tert-Butyl [(1R,2R)-2-hydroxycyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454170-16-2, 155837-14-2 | |

| Record name | tert-Butyl [(1R,2R)-2-hydroxycyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-trans-N-Boc-2-Aminocyclopentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

This guide provides a comprehensive overview of the physical properties, synthesis, and characterization of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, a valuable chiral building block for researchers, scientists, and drug development professionals. Its unique stereochemistry and functional groups make it an important intermediate in the synthesis of complex molecular architectures, particularly in the pharmaceutical industry.[1]

Introduction and Significance

This compound (Figure 1) is a carbamate-protected amino alcohol. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective reactions at other sites of the molecule and can be readily removed under acidic conditions, making it a versatile tool in multi-step organic synthesis.[2] The defined stereochemistry of the hydroxyl and carbamate groups on the cyclopentane ring is crucial for the synthesis of stereospecific target molecules, such as enzyme inhibitors and receptor modulators.[1]

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, a combination of predicted data and information from commercial suppliers provides a solid foundation for its handling and use.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 454170-16-2 | Supplier Data |

| Molecular Formula | C₁₀H₁₉NO₃ | Supplier Data |

| Molecular Weight | 201.26 g/mol | Supplier Data |

| Appearance | White to off-white solid | Inferred from related compounds |

| Boiling Point | 320.8 ± 31.0 °C (Predicted) | [1][3] |

| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [1][3] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water and non-polar solvents like hexanes. | Inferred from structural analogues |

| Storage | 2-8°C, under an inert atmosphere, sealed and dry. | [4] |

Synthesis Protocol

The most common and efficient method for the synthesis of this compound is the reaction of the corresponding amino alcohol, (1R,2R)-2-aminocyclopentanol, with di-tert-butyl dicarbonate (Boc anhydride). This reaction is a standard procedure for the introduction of a Boc protecting group onto a primary or secondary amine.[2][5]

Reaction Scheme

Caption: Synthesis of the target compound from (1R,2R)-2-aminocyclopentanol.

Step-by-Step Methodology

-

Dissolution: Dissolve (1R,2R)-2-aminocyclopentanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at a concentration of approximately 0.1-0.5 M.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1-1.5 eq) or N,N-diisopropylethylamine (DIPEA), to the solution and stir for 10-15 minutes at room temperature. The base scavenges the acid formed during the reaction.

-

Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) either as a solid or dissolved in a small amount of the reaction solvent.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed. This typically takes 2-12 hours.

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM or ethyl acetate).

-

Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated aqueous sodium bicarbonate (to neutralize the acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

tert-Butyl group: A characteristic singlet peak at approximately 1.4 ppm, integrating to 9 protons.

-

Cyclopentyl protons: A series of multiplets in the range of 1.2-2.0 ppm, corresponding to the methylene protons of the cyclopentane ring.

-

CH-OH and CH-NH protons: Two distinct multiplets in the range of 3.5-4.0 ppm. The proton attached to the carbon bearing the hydroxyl group is expected to be slightly downfield compared to the proton on the carbon with the carbamate group.

-

NH and OH protons: Broad singlets that may appear over a wide range (typically 4.5-5.5 ppm for the NH and 2.0-4.0 ppm for the OH), and their chemical shifts are concentration and solvent dependent. These peaks will be exchangeable with D₂O.

-

-

¹³C NMR:

-

tert-Butyl carbons: A quaternary carbon at approximately 80 ppm and three methyl carbons around 28 ppm.

-

Carbonyl carbon: A peak in the range of 155-157 ppm.

-

Cyclopentyl carbons: Peaks in the aliphatic region, with the carbons attached to the hydroxyl and carbamate groups appearing in the range of 50-75 ppm, and the other methylene carbons between 20-40 ppm.

-

Infrared (IR) Spectroscopy

-

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

-

N-H stretch: A moderate absorption band around 3300-3400 cm⁻¹.

-

C-H stretch (aliphatic): Sharp peaks just below 3000 cm⁻¹.

-

C=O stretch (carbamate): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C-O stretch: Absorptions in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI): In positive ion mode, the expected molecular ion peaks would be [M+H]⁺ at m/z 202.14 and [M+Na]⁺ at m/z 224.12.

-

Fragmentation: A common fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group or the entire Boc group.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Applications in Research and Development

The primary application of this compound lies in its use as a chiral intermediate in the synthesis of pharmaceutical compounds. The Boc-protected amine allows for further chemical transformations at the hydroxyl group, such as oxidation, etherification, or esterification, while the amine remains protected. Subsequent deprotection of the amine unveils a primary amine that can be further functionalized, for instance, through amide bond formation or reductive amination. This synthetic flexibility makes it a valuable precursor for the construction of complex, stereochemically defined molecules.[1]

Caption: Synthetic utility of the title compound.

Conclusion

This compound is a key chiral building block with significant potential in synthetic organic chemistry and drug discovery. This guide provides essential information on its properties, a reliable synthesis protocol, and expected analytical data to facilitate its use in the laboratory. As with any chemical, researchers should consult the relevant Safety Data Sheet (SDS) before use and handle the compound with appropriate care.

References

-

MySkinRecipes. tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate. [Link]

-

PubChem. tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate. [Link]

-

Wikipedia. Di-tert-butyl dicarbonate. [Link]

-

Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]

-

chemeurope.com. Di-tert-butyl dicarbonate. [Link]

Sources

- 1. tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate [myskinrecipes.com]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. tert-butyl (1R,2S)-2-hydroxycyclopentylcarbaMate price,buy tert-butyl (1R,2S)-2-hydroxycyclopentylcarbaMate - chemicalbook [chemicalbook.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. Di-tert-butyl_dicarbonate [chemeurope.com]

An In-Depth Technical Guide to tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate: A Chiral Building Block for Drug Development

This guide provides a comprehensive technical overview of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, a crucial chiral intermediate in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's synthesis, structural characterization, and pivotal applications, grounding all claims in verifiable scientific sources.

Core Molecular Profile

This compound is a carbamate-protected amino alcohol. The defining features of this molecule are the specific cis-stereochemistry of the amine and hydroxyl groups on the cyclopentane ring, designated as (1R,2R), and the tert-butyloxycarbonyl (Boc) protecting group on the amine. This precise three-dimensional arrangement is fundamental to its utility as a chiral building block, particularly in the synthesis of carbocyclic nucleoside analogues that exhibit significant antiviral activity.[1][2]

The Boc group provides a stable, yet readily cleavable, protection for the amine functionality, allowing for selective reactions at other sites of the molecule. This property is essential in multi-step pharmaceutical syntheses.[3]

Table 1: Key Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 454170-16-2 | [4][5] |

| Molecular Formula | C₁₀H₁₉NO₃ | [4][5] |

| Molecular Weight | 201.26 g/mol | [4][5] |

| Purity | Typically ≥95-97% | [4][5] |

| Appearance | White to off-white solid | |

| Storage | 2-8°C, sealed, dry | [6][7] |

| SMILES | O=C(OC(C)(C)C)N[C@H]1CCC1 | [5] |

Stereoselective Synthesis: A Methodological Deep Dive

The synthesis of this compound with high enantiomeric purity is critical for its use in pharmaceutical manufacturing. A common and effective strategy involves the asymmetric dihydroxylation of a Boc-protected cyclopentene precursor.

Causality in Experimental Design: The choice of a chiral catalyst is paramount for establishing the desired (1R,2R) stereochemistry. The Sharpless asymmetric dihydroxylation, utilizing AD-mix-β, is a field-proven method for this transformation. The AD-mix formulation contains a chiral ligand that creates a biased environment, forcing the dihydroxylation to occur selectively on one face of the double bond, thus yielding the desired cis-diol configuration. Subsequent steps would involve selective manipulation to achieve the final product. An alternative pathway involves the chiral resolution of a racemic mixture, often through enzymatic methods which can offer high optical purity.[8]

Illustrative Synthetic Workflow

The following diagram outlines a conceptual pathway for the synthesis, emphasizing the key transformations required to achieve the target molecule's specific stereochemistry.

Caption: Conceptual workflow for the stereoselective synthesis.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a solution of tert-butyl (cyclopent-3-en-1-yl)carbamate in a suitable solvent system (e.g., t-BuOH/water), add the asymmetric dihydroxylation reagent mixture (AD-mix-β).

-

Reaction Execution: Cool the mixture to 0°C and stir vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Add sodium sulfite to quench the reaction and stir for 1 hour.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude diol intermediate is then purified via column chromatography.

-

Subsequent Steps: The purified diol undergoes further standard synthetic transformations (e.g., selective protection/deprotection, activation) to yield the final target compound.

Structural Elucidation and Quality Control

Confirming the absolute stereochemistry and purity of the final compound is a non-negotiable step in drug development. A combination of spectroscopic methods provides a self-validating system for quality control.

Table 2: Representative Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the Boc group protons (singlet, ~1.4 ppm), cyclopentyl ring protons, and protons on the carbons bearing the -OH and -NHBoc groups. The coupling constants between H-1 and H-2 are critical for confirming the cis relationship. |

| ¹³C NMR | Resonances for the quaternary carbon of the Boc group (~80 ppm), the carbonyl carbon (~156 ppm), and distinct signals for the five carbons of the cyclopentyl ring, with those attached to the heteroatoms shifted downfield. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (~3400 cm⁻¹), N-H stretching (~3300 cm⁻¹), and C=O stretching of the carbamate (~1680 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak [M+H]⁺ or [M+Na]⁺ should be observed, confirming the molecular weight of 201.26. |

Note: Specific chemical shifts and peak intensities can be found in spectral databases or supplier documentation.[9][10][11]

Applications in Drug Development: A Gateway to Antivirals

The primary and most significant application of this compound is its role as a key chiral intermediate in the synthesis of carbocyclic nucleosides. These compounds are analogues of natural nucleosides where the ribose sugar ring is replaced by a cyclopentane or cyclopentene ring. This structural modification often imparts enhanced metabolic stability and potent biological activity.

Notably, this building block is integral to the synthesis of several antiviral agents, including those targeting orthopoxviruses (e.g., smallpox, cowpox) and other viral families.[1][12] The (1R,2R) stereochemistry is often crucial for the correct spatial orientation of the molecule to bind effectively to viral enzymes like polymerases or reverse transcriptases, thereby inhibiting viral replication.

Logical Relationship in Antiviral Synthesis

The diagram below illustrates the pivotal position of the title compound in the synthetic pathway toward a major class of therapeutic agents.

Caption: From chiral building block to therapeutic application.

Safety and Handling

As with all chemical reagents, proper handling is essential. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, always consult the latest Material Safety Data Sheet (MSDS) from the supplier.[6]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the creation of complex, stereochemically defined pharmaceutical agents. Its robust synthesis, clear characterization profile, and proven utility in the development of potent antiviral drugs underscore its importance in the field. This guide has provided a foundational understanding of its core attributes, empowering researchers to leverage this valuable building block in their drug discovery and development programs.

References

-

This compound, 95% Purity, C10H19NO3, 10 grams . VladaChem. Available from: [Link]

-

tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate . MySkinRecipes. Available from: [Link]

-

tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate . PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Carbamic acid, tert-butyl ester . Organic Syntheses. Available from: [Link]

-

Supporting Information for Synthesis of Carbamates . Available from: [Link]

-

Cho, J. H., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140-8. Available from: [Link]

-

Toti, U. S., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 17(8), 869-891. Available from: [Link]

-

Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition . Chemical Science (RSC Publishing). Available from: [Link]

- Method for preparing tert-butyl n-((1r,2s,5s) -2- ((2- ((5-chloropyridin-2-yl) amino) -2-oxoacetyl) amino) -5- (dimethylcarbamoyl) cyclohexyl) carbamate. Google Patents.

- Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. Google Patents.

-

Gangrade, D., Nema, R., & Singhvi, I. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material in the Synthesis of Abacavir Sulphate and Development of Validated Chiral HPLC Method for its Estimation. International Journal of Current Pharmaceutical Analysis, 1(4), 176-182. Available from: [Link]

-

tert-Butyl carbamate . NIST WebBook, National Institute of Standards and Technology. Available from: [Link]

-

tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamate . Pharmaffiliates. Available from: [Link]

-

Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid . PubMed, National Center for Biotechnology Information. Available from: [Link]

-

Svinyarov, I., et al. (2018). Synthesis and antiviral activity of camphor-based 1,3-thiazolidin-4-one and thiazole derivatives as Orthopoxvirus-reproduction inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2572. Available from: [Link]

-

Schmidt, B., et al. (2010). Antiviral agents derived from novel 1-adamantyl singlet nitrenes. Virology Journal, 7, 226. Available from: [Link]

-

Zhu, Y., et al. (2022). Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. The Journal of Organic Chemistry, 87(2), 1074-1085. Available from: [Link]

-

Substituted adamantylphthalimides: Synthesis, antiviral and antiproliferative activity . PubMed, National Center for Biotechnology Information. Available from: [Link]

-

Cho, J. H., & Chu, C. K. (2003). Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus). The Journal of Organic Chemistry, 68(23), 9012-8. Available from: [Link]

-

tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate . MDPI. Available from: [Link]

Sources

- 1. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijcpa.in [ijcpa.in]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. chemscene.com [chemscene.com]

- 6. 945652-35-7|tert-Butyl (2-hydroxycyclopentyl)carbamate|BLD Pharm [bldpharm.com]

- 7. tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate [myskinrecipes.com]

- 8. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 9. tert-butyl (R)-(2-oxocyclopentyl)carbamate(1895382-85-0) 1H NMR spectrum [chemicalbook.com]

- 10. tert-Butyl ((1R,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate(1268512-14-6) 1H NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate: A Chiral Building Block in Antiviral Drug Development

CAS Number: 454170-16-2

Introduction: The Strategic Importance of Chiral Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the demand for enantiomerically pure compounds is paramount. The biological systems that drugs target are inherently chiral, and as such, the stereochemistry of a therapeutic agent can profoundly influence its efficacy, safety, and pharmacokinetic profile. It is within this context that chiral building blocks, such as tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, emerge as critical tools for the rational design and synthesis of novel therapeutics.

This technical guide provides a comprehensive overview of this compound, a versatile chiral intermediate. We will delve into its chemical and physical properties, provide a detailed and validated synthetic protocol, explore its analytical characterization, and discuss its significant applications, particularly in the synthesis of carbocyclic nucleoside analogues with potent antiviral activity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable experimental insights.

Compound Profile and Physicochemical Properties

This compound is a white to off-white solid at room temperature. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and the hydroxyl group on the chiral cyclopentane ring makes it a bifunctional molecule with significant utility in multi-step organic synthesis.

| Property | Value | Source |

| CAS Number | 454170-16-2 | Chemical Abstracts Service |

| Molecular Formula | C₁₀H₁₉NO₃ | [1] |

| Molecular Weight | 201.26 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Storage | 2-8°C, sealed in a dry environment | [2] |

The Boc protecting group is a cornerstone of modern organic synthesis, offering robust protection of amines under a wide range of reaction conditions, yet being readily removable under mild acidic conditions. This orthogonality is crucial for the selective manipulation of other functional groups within a molecule.

Synthesis of this compound: A Validated Protocol

The synthesis of the title compound is conceptually straightforward, involving the protection of the amino group of the chiral precursor, (1R,2R)-2-aminocyclopentanol. The key to a successful synthesis lies in the availability of the enantiomerically pure starting material and the careful execution of the Boc protection step to ensure high yield and purity.

Synthesis of the Chiral Precursor: (1R,2R)-2-Aminocyclopentanol

The synthesis of enantiomerically pure (1R,2R)-2-aminocyclopentanol is a critical first step. Several methods have been reported for the preparation of this chiral amino alcohol, often involving the resolution of a racemic mixture or an asymmetric synthesis approach. One common method involves the enzymatic resolution of a suitable precursor.

Boc Protection of (1R,2R)-2-Aminocyclopentanol

The protection of the primary amine in (1R,2R)-2-aminocyclopentanol with a tert-butoxycarbonyl (Boc) group is typically achieved by reacting the amino alcohol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Experimental Protocol:

Materials:

-

(1R,2R)-2-Aminocyclopentanol (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (1.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a stirred solution of (1R,2R)-2-aminocyclopentanol in dichloromethane at 0 °C, add triethylamine.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Causality Behind Experimental Choices:

-

Choice of Base: Triethylamine or sodium bicarbonate is used to neutralize the acidic byproduct of the reaction and to facilitate the nucleophilic attack of the amine on the Boc anhydride.

-

Solvent Selection: Dichloromethane or THF are excellent solvents for this reaction as they are relatively non-polar and aprotic, preventing unwanted side reactions.

-

Temperature Control: Starting the reaction at 0 °C helps to control the initial exotherm of the reaction.

-

Purification: Flash column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the high purity of the final product required for subsequent synthetic steps.

Caption: Synthetic workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.

-

¹H NMR: Expected signals include those for the tert-butyl group (a singlet around 1.4 ppm), the cyclopentyl ring protons, and the protons of the carbamate and hydroxyl groups.

-

¹³C NMR: Key signals will correspond to the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the cyclopentyl ring.

-

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can be used to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule, such as the N-H and C=O stretches of the carbamate group and the O-H stretch of the hydroxyl group.

-

Chiral High-Performance Liquid Chromatography (HPLC): Is crucial for confirming the enantiomeric purity of the final product.

Caption: Analytical workflow for compound characterization.

Applications in Drug Development: A Gateway to Carbocyclic Nucleoside Analogues

The primary application of this compound in drug development is as a key chiral building block for the synthesis of carbocyclic nucleoside analogues. These compounds are a class of antiviral agents where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring.[3] This structural modification imparts several advantageous properties, including increased metabolic stability and resistance to enzymatic degradation.[3]

The (1R,2R) stereochemistry of the amino and hydroxyl groups on the cyclopentane ring is crucial for mimicking the stereochemical arrangement of the sugar moiety in natural nucleosides, which is essential for their biological activity.

Role in the Synthesis of Antiviral Agents:

The synthesis of carbocyclic nucleoside analogues from this compound typically involves the following key steps:

-

Modification of the Hydroxyl Group: The hydroxyl group can be activated, for example, by conversion to a leaving group such as a mesylate or tosylate.

-

Introduction of the Nucleobase: The activated intermediate can then undergo nucleophilic substitution with a desired heterocyclic base (e.g., purine or pyrimidine derivatives) to form the carbocyclic nucleoside.

-

Deprotection: The Boc protecting group is removed under acidic conditions to yield the final carbocyclic nucleoside analogue.

The versatility of this building block allows for the synthesis of a diverse library of carbocyclic nucleoside analogues for screening against various viral targets.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: An Indispensable Tool for Medicinal Chemists

This compound, with its defined stereochemistry and versatile functional groups, represents a valuable and indispensable building block in the medicinal chemist's toolbox. Its strategic use in the synthesis of carbocyclic nucleoside analogues underscores its importance in the ongoing quest for novel and effective antiviral therapies. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, with the aim of empowering researchers to effectively utilize this key chiral intermediate in their drug discovery and development endeavors.

References

- Supporting Information for a relevant chemical synthesis publication.

- Catalytic asymmetric synthesis of carbocyclic C-nucleosides. (2022).

- Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. (Date not available).

-

Chemicalbridge. (Date not available). This compound. Chemicalbridge. Retrieved from [Link]

- [Synthesis of analogues of carbocyclic nucleoside]. (1991). Yao Xue Xue Bao.

- Google Patents. (Date not available). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s). Google Patents.

- Google Patents. (Date not available). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino). Google Patents.

- bioRxiv. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv.

-

PubChem. (Date not available). Tert-butyl n-(2-hydroxycyclopentyl)carbamate. PubChem. Retrieved from [Link]

-

lookchem. (Date not available). Cas 110716-79-5,(1R,2R)-trans-2-azidocyclopentanol. lookchem. Retrieved from [Link]

-

PubChem. (Date not available). tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate. PubChem. Retrieved from [Link]

- Google Patents. (Date not available). US11351149B2 - Nitrile-containing antiviral compounds. Google Patents.

- Google Patents. (Date not available). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.

- Google Patents. (Date not available). US7887845B2 - Antiviral compositions. Google Patents.

-

Kaimei. (Date not available). Analysis of synthesis, life science, special reagents. Kaimei Mall. Retrieved from [Link]

- LookChem. (Date not available). Cas 721395-15-9,Carbamic acid, [(1R,2S). LookChem. Retrieved from https://www.lookchem.com/cas-721/721395-15-9.html721/721395-15-9.html

Sources

A Technical Guide to the Spectroscopic Characterization of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Executive Summary

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of chiral intermediates is a cornerstone of success. Tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate (CAS: 454170-16-2) is a valuable building block whose specific stereochemistry is critical to its function in complex syntheses.[1] This guide provides a comprehensive framework for the spectroscopic characterization of this molecule, moving beyond a simple data sheet to explain the causality behind the analytical choices. We will explore the expected data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering both predictive analysis based on its structure and field-proven protocols for data acquisition. This document is intended for researchers, chemists, and quality control professionals who require a robust, self-validating system for structural elucidation.

Molecular Identity and Properties

-

Compound Name: this compound

-

CAS Number: 454170-16-2[1]

-

Molecular Formula: C₁₀H₁₉NO₃[1]

-

Molecular Weight: 201.26 g/mol [1]

-

Monoisotopic Mass: 201.13649 Da[2]

Figure 1: Chemical structure of this compound.

Mass Spectrometry: The First Checkpoint

Mass spectrometry serves as the initial, high-throughput confirmation of molecular weight. For a polar, non-volatile molecule like this, Electrospray Ionization (ESI) is the technique of choice as it is a soft ionization method that minimizes fragmentation, allowing for clear observation of the molecular ion.

Predicted High-Resolution Mass Spectrometry (HRMS) Data

Based on its elemental composition, we can predict the expected m/z values for various common adducts in HRMS, which provides unequivocal confirmation of the molecular formula.[2]

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₁₀H₂₀NO₃⁺ | 202.1438 |

| [M+Na]⁺ | C₁₀H₁₉NNaO₃⁺ | 224.1257 |

| [M+K]⁺ | C₁₀H₁₉KNO₃⁺ | 240.0997 |

| [M-H]⁻ | C₁₀H₁₈NO₃⁻ | 200.1292 |

| Table 1: Predicted m/z values for common adducts of the target compound.[2] |

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Method Parameters:

-

Ionization Mode: Positive and Negative. Running both modes is crucial for comprehensive analysis and capturing ions like [M-H]⁻.

-

Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: ~3.5 kV (positive), ~-3.0 kV (negative). This potential is required to generate the aerosol and subsequent ions.

-

Source Temperature: 100-120 °C.

-

Mass Range: 50-500 m/z.

-

-

Data Analysis: Verify the presence of the predicted m/z values from Table 1 within a 5 ppm mass accuracy window. The isotopic pattern should also match the theoretical pattern for C₁₀H₁₉NO₃.

Infrared Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups. The spectrum is a direct reflection of the molecule's vibrational modes. For this compound, the primary signatures will be from the hydroxyl, amine, and carbonyl groups.

Predicted IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretch | 3500 - 3200 | Strong, Broad |

| N-H (Carbamate) | Stretch | 3400 - 3200 | Medium, Sharp |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium-Strong |

| C=O (Carbamate) | Stretch | 1715 - 1680 | Strong, Sharp |

| N-H (Carbamate) | Bend | 1550 - 1500 | Medium |

| C-O (Alcohol) | Stretch | 1250 - 1050 | Strong |

Table 2: Predicted characteristic IR absorption bands.

Expert Insight: The O-H and N-H stretching bands may overlap. The broadness of the O-H band is due to hydrogen bonding, while the N-H stretch is typically sharper. The strong carbonyl (C=O) stretch is often the most revealing peak in the spectrum for this class of compounds.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small, solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. No dilution is typically necessary.

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is critical to subtract atmospheric CO₂ and H₂O signals.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum.

-

Parameters:

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Range: 4000 - 400 cm⁻¹.

-

-

Data Processing: Perform an automatic baseline correction and ATR correction. Analyze the resulting spectrum for the key bands listed in Table 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

NMR is the most powerful tool for elucidating the precise connectivity and stereochemistry of an organic molecule. Both ¹H and ¹³C NMR are required for a full assignment.

Predicted ¹H NMR Spectral Analysis (500 MHz, CDCl₃)

The proton NMR spectrum will provide information on the chemical environment, number, and connectivity of protons.

| Proton Label | Approx. δ (ppm) | Multiplicity | Integration | Rationale |

| H-a (9H) | 1.45 | singlet (s) | 9H | tert-Butyl group protons, magnetically equivalent. |

| H-b (1H) | 4.70 | broad singlet (br s) | 1H | NH proton of the carbamate. Exchangeable with D₂O. |

| H-c (1H) | 4.05 | multiplet (m) | 1H | CH-OH. Deshielded by the adjacent hydroxyl group. |

| H-d (1H) | 3.85 | multiplet (m) | 1H | CH-NHBoc. Deshielded by the adjacent carbamate group. |

| H-e (1H) | 2.50 | broad singlet (br s) | 1H | OH proton. Exchangeable with D₂O. |

| H-f (6H) | 2.10 - 1.50 | multiplet (m) | 6H | Cyclopentyl ring methylene protons (CH₂). Complex overlapping signals. |

Table 3: Predicted ¹H NMR chemical shifts and multiplicities.

Predicted ¹³C NMR Spectral Analysis (125 MHz, CDCl₃)

The carbon NMR spectrum indicates the number of unique carbon environments.

| Carbon Type | Approx. δ (ppm) | Rationale |

| C=O (Carbamate) | 156.0 | Carbonyl carbon, highly deshielded. |

| C(CH₃)₃ (Quaternary) | 80.0 | Quaternary carbon of the t-butyl group, deshielded by oxygen. |

| CH-OH | 75.0 | Carbon attached to the hydroxyl group. |

| CH-NHBoc | 58.0 | Carbon attached to the carbamate nitrogen. |

| CH₂ (Cyclopentyl) | 34.0, 29.0, 21.0 | Aliphatic carbons of the cyclopentyl ring. Three distinct signals expected. |

| C(CH₃)₃ (Methyl) | 28.5 | Methyl carbons of the t-butyl group. |

Table 4: Predicted ¹³C NMR chemical shifts.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum with 16-32 scans.

-

Rationale: This provides the primary information on chemical shifts and coupling.

-

Perform a D₂O exchange experiment: Add a drop of D₂O, shake, and re-acquire the spectrum. The signals for OH (H-e) and NH (H-b) should disappear, confirming their assignment.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This requires more scans (~1024 or more) due to the low natural abundance of ¹³C.

-

Rationale: This provides a single peak for each unique carbon environment, simplifying the spectrum.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, confirming which protons are adjacent on the carbon skeleton.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, allowing for unambiguous assignment of both spectra.

-

Integrated Spectroscopic Workflow

No single technique provides the complete picture. The power of this approach lies in the integration of all data streams. The workflow below illustrates the logical progression from initial confirmation to definitive structural proof.

Caption: Integrated workflow for spectroscopic validation.

Conclusion

The structural integrity of this compound is best confirmed not by a single measurement, but by a holistic and self-validating spectroscopic protocol. By integrating data from Mass Spectrometry, IR Spectroscopy, and multi-dimensional NMR, researchers can possess an unshakeable confirmation of the compound's identity, purity, and stereochemistry. The predictive data and standardized methods outlined in this guide provide a robust framework for achieving this goal, ensuring the quality and reliability of this critical synthetic intermediate.

References

-

PubChemLite. Tert-butyl n-(2-hydroxycyclopentyl)carbamate. [Link]

Sources

A Guide to the 1H NMR Spectroscopic Analysis of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features that govern the spectral characteristics of this chiral amino alcohol derivative. The guide will proceed from a foundational analysis of the molecule's structure to a detailed prediction of its ¹H NMR spectrum, underpinned by established spectroscopic principles and data from analogous compounds.

Molecular Structure: The Foundation of the Spectrum

This compound (C₁₀H₁₉NO₃, MW: 201.26 g/mol ) is a chiral molecule featuring a cyclopentane ring substituted with a hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc)-protected amine (-NHBoc) group.[1] The stereochemistry is fixed with both substituents in a trans configuration on adjacent carbons, designated as (1R,2R).

This specific arrangement has profound implications for the ¹H NMR spectrum:

-

Chirality and Diastereotopicity: The presence of two chiral centers (C1 and C2) renders the molecule chiral. Consequently, the geminal protons on the methylene groups of the cyclopentane ring (at C3, C4, and C5) are diastereotopic.[2] This means they are chemically non-equivalent and are expected to resonate at different chemical shifts and exhibit distinct coupling patterns.[2][3]

-

Functional Group Influence: The electron-withdrawing nature of the carbamate and hydroxyl groups will deshield adjacent protons, shifting their signals downfield.[4] The Boc protecting group introduces a highly shielded, sterically bulky tert-butyl environment, which gives rise to a characteristic, intense singlet in the upfield region of the spectrum.[4]

-

Hydrogen Bonding: The hydroxyl (-OH) and carbamate (-NH) protons are capable of hydrogen bonding.[4] Their chemical shifts are therefore highly dependent on factors such as solvent, concentration, and temperature, often appearing as broad signals.[1][4]

Below is a diagram illustrating the molecular structure and the nomenclature used for the protons in the subsequent analysis.

Caption: Molecular structure of this compound with proton designations.

Predicted ¹H NMR Spectral Analysis

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Rationale |

| H-tBu | 1.4 - 1.5 | Singlet (s) | 9H | N/A | Characteristic sharp singlet for the nine equivalent protons of the Boc group, located in a shielded, uncongested region.[4] |

| H3a, H3b, H4a, H4b, H5a, H5b | 1.2 - 2.2 | Multiplets (m) | 6H | Complex | These six methylene protons on the cyclopentyl ring are all diastereotopic and will appear as a complex series of overlapping multiplets. Their chemical shifts are in the typical range for aliphatic cyclic systems. |

| OH | Variable (e.g., 2.0 - 4.0) | Broad Singlet (br s) | 1H | N/A | The chemical shift is highly variable due to hydrogen bonding and exchange; it will likely appear as a broad signal that may not show coupling.[1][4] |

| H2 | ~ 3.8 - 4.1 | Multiplet (m) | 1H | J(H2,H1), J(H2,H3a), J(H2,H3b) | This proton is on the carbon bearing the hydroxyl group (C-OH ), leading to a significant downfield shift. It will be split by the adjacent protons on C1 and C3. |

| H1 | ~ 3.9 - 4.2 | Multiplet (m) | 1H | J(H1,NH), J(H1,H2), J(H1,H5a), J(H1,H5b) | This proton is on the carbon attached to the nitrogen of the carbamate (C-NH Boc), causing a downfield shift due to the electronegativity of nitrogen. It will couple to the NH proton (if not exchanging rapidly) and the adjacent protons on C2 and C5. |

| NH | ~ 4.5 - 5.5 | Broad Singlet or Doublet (br s or d) | 1H | J(NH,H1) | The carbamate proton signal is typically broad and its position is solvent-dependent.[4] It may show coupling to H1, appearing as a doublet. |

Key Spectroscopic Features and Interpretation Logic

A systematic approach is crucial for interpreting the ¹H NMR spectrum of this molecule. The following workflow outlines the logical steps for signal assignment and structure confirmation.

Caption: Logical workflow for the analysis of the ¹H NMR spectrum.

Expert Insights:

-

The Boc Singlet: The most unambiguous signal is the singlet for the tert-butyl group, typically found around 1.4-1.5 ppm.[4] Its integration value of 9H serves as an excellent internal standard for verifying the relative integration of all other signals.

-

Diastereotopic Methylene Protons: The non-equivalence of the geminal protons on C3, C4, and C5 is a direct consequence of the molecule's chirality. Each of these protons (e.g., H3a and H3b) will have a unique chemical shift and will couple to each other (geminal coupling) and to adjacent protons (vicinal coupling), resulting in a complex and often overlapping multiplet region. Advanced techniques like 2D COSY (Correlation Spectroscopy) would be invaluable in deconvoluting these signals and establishing proton-proton connectivities.

-

Solvent Effects on Labile Protons: When using CDCl₃, the -OH and -NH signals can be broad and their positions variable. Switching to a solvent like DMSO-d₆ can sharpen these signals and often reveals clear coupling to adjacent protons, as DMSO is a strong hydrogen bond acceptor. This is a common strategy to confirm the presence and connectivity of such groups.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a standardized, self-validating protocol for obtaining a high-quality ¹H NMR spectrum of the title compound.

Objective: To acquire a definitive ¹H NMR spectrum for structural confirmation and purity assessment.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.6-0.7 mL)

-

NMR tube (5 mm, high precision)

-

Pipettes and small vial

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.

-

Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃). For enhanced signal resolution of -OH and -NH protons, DMSO-d₆ is recommended.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Using a pipette, transfer the solution into the NMR tube.

-

-

Instrument Setup & Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the solvent reference.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

-

-

Data Processing & Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

-

Integrate all peaks. Set the integration of the characteristic Boc singlet at ~1.45 ppm to 9.00 to determine the relative number of protons for all other signals.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign all signals according to the predicted data in Table 1.

-

-

Validation & Further Experiments (If Necessary):

-

If signal overlap in the methylene region is severe, acquire a 2D COSY spectrum to establish proton-proton correlations.

-

To definitively assign protons to their attached carbons, a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment is recommended.

-

A D₂O exchange experiment can be performed to confirm the -OH and -NH signals. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause these labile proton signals to disappear.

-

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information that can be fully elucidated through a systematic analysis. The key diagnostic signals include the intense 9H singlet of the Boc group, the two downfield methine protons adjacent to the heteroatoms, and the complex multiplets arising from the diastereotopic methylene protons of the cyclopentyl ring. By understanding the influence of stereochemistry and functional groups on chemical shifts and coupling patterns, researchers can confidently verify the structure and stereochemical integrity of this important chiral building block. For unambiguous assignment, particularly of the complex cyclopentyl ring system, the use of two-dimensional NMR techniques is strongly advised.

References

-

Jackson, R. F. W., et al. (2021). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. Journal of Chemical Research, 46(1), 174751982110477. [Link]

-

Siddiqui, N., et al. Supporting Information for a chemical publication. [Link]

-

Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

-

PubChem. tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate. [Link]

-

ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]

-

ResearchGate. Figure S1. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. [Link]

-

PubChemLite. Tert-butyl n-(2-hydroxycyclopentyl)carbamate (C10H19NO3). [Link]

-

MySkinRecipes. tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate. [Link]

-

University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

ResearchGate. Figure S8. 1 H NMR spectrum of 5-(N-tert-butoxycarbonyl)aminomethyl-1-cyclooctene. [Link]

-

Stack Exchange. Identifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]

Sources

Introduction: The Structural Imperative in Modern Drug Discovery

An In-Depth Technical Guide to the ¹³C NMR Analysis of Boc-Protected (1R,2R)-Aminocyclopentanol

For researchers, scientists, and professionals in drug development, the precise elucidation of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. The aminocyclopentanol moiety is a privileged scaffold found in numerous biologically active compounds, and its stereochemical integrity directly governs its interaction with biological targets. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides an unparalleled, high-resolution view into the carbon framework of a molecule.

This guide, written from the perspective of a Senior Application Scientist, offers a detailed exploration of the ¹³C NMR analysis of a specific, vital chiral building block: tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, or Boc-protected (1R,2R)-aminocyclopentanol. We will move beyond a simple recitation of data to explain the causality behind experimental choices and spectral observations, ensuring a robust and self-validating approach to structural confirmation.

Theoretical Foundations: Decoding the Spectrum

A comprehensive understanding of the ¹³C NMR spectrum begins with an appreciation for the structural nuances of the target molecule. The chemical shift of each carbon is a sensitive reporter of its local electronic and steric environment, which in this case is dictated by the cyclopentane ring, its stereochemistry, and its functional groups.

The Dynamic Cyclopentane Core

Unlike the more rigid six-membered cyclohexane ring, the cyclopentane ring is highly flexible. It undergoes rapid conformational changes between 'envelope' and 'half-chair' forms in a process known as pseudorotation.[1] At room temperature, this dynamic averaging means that the NMR experiment captures a time-averaged snapshot of the carbon environments. For unsubstituted cyclopentane, this results in a single ¹³C NMR signal.[2][3] However, the introduction of substituents breaks this symmetry, giving rise to distinct signals for each carbon atom.

Inductive and Steric Effects of the -OH and -NHBoc Groups

The chemical shifts of the cyclopentane ring carbons are profoundly influenced by the attached hydroxyl (-OH) and Boc-protected amino (-NHBoc) groups.

-

Electronegativity: Both oxygen and nitrogen are highly electronegative atoms. They withdraw electron density from the carbons to which they are attached (C1 and C2), a phenomenon known as the inductive effect. This "deshielding" of the carbon nuclei causes their resonance signals to shift to a higher frequency (downfield) in the NMR spectrum.[1][4] Therefore, C1 (bearing the -OH) and C2 (bearing the -NHBoc) are expected to be the most downfield of the cyclopentane ring carbons.

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group introduces three distinct and highly characteristic carbon signals:

-

A carbonyl carbon (C=O) , which is significantly deshielded and typically appears in the 154-157 ppm region.[5]

-

A quaternary carbon (-C(CH₃)₃) , which is also deshielded and resonates around 79-81 ppm.[5]

-

Three magnetically equivalent methyl carbons (-C(CH₃)₃) , which are highly shielded and produce a strong signal around 28 ppm.[5]

-

The Decisive Role of (1R,2R)-Stereochemistry

The (1R,2R) designation informs us that the hydroxyl and amino substituents are on opposite faces of the cyclopentane ring, a trans configuration. This spatial arrangement is critical as it dictates the steric interactions experienced by the ring carbons. In the favored conformations, the bulky substituents will arrange themselves to minimize steric strain. This fixed spatial relationship creates unique magnetic environments for each carbon, allowing for unambiguous differentiation from the corresponding cis isomer, where both substituents would be on the same face.[6][7] Carbons on the same side as a bulky substituent may experience steric compression, leading to subtle but measurable shifts in their NMR signals.

A Validated Experimental Protocol for High-Resolution ¹³C NMR

Acquiring high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol is designed to be a self-validating system.

Sample Preparation

The primary objective is to prepare a homogeneous solution of the analyte at a suitable concentration for ¹³C NMR detection.

-

Analyte Quantity: Accurately weigh 20-50 mg of the purified Boc-protected (1R,2R)-aminocyclopentanol into a clean, dry vial. The higher quantity is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[8]

-

Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice as it dissolves a wide range of organic compounds and has a well-defined solvent signal (δ ≈ 77.16 ppm).[9] If solubility is an issue, DMSO-d₆ (δ ≈ 39.52 ppm) can be used. The choice of solvent can slightly influence chemical shifts.[10][11]

-

Homogenization: Gently swirl or vortex the vial until the sample is fully dissolved. A clear, particulate-free solution is essential.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the final sample height is adequate for the spectrometer's coil, typically around 4-5 cm.[1]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Instrument Parameters (for a 400 MHz Spectrometer)

These parameters are for a standard one-dimensional, proton-decoupled ¹³C experiment, which is the foundational experiment for this analysis.

-

Pulse Sequence: A standard single-pulse experiment with broadband proton decoupling (e.g., 'zgpg30' on a Bruker instrument) is used. This decouples the protons from the carbons, causing each unique carbon to appear as a single, sharp line, which greatly simplifies the spectrum and enhances signal-to-noise via the Nuclear Overhauser Effect (NOE).[8][12]

-

Spectral Width: Set to a range of 0 to 220 ppm to ensure all expected carbon signals, from the shielded methyls to the deshielded carbonyl, are captured.[13]

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (D1): Set to 2-5 seconds. This delay allows the carbon nuclei to return to thermal equilibrium between pulses. While longer delays are required for strict quantitation, a 2-second delay is sufficient for structural elucidation.[13][14]

-

Number of Scans: 1024 scans or more are typically required to achieve an adequate signal-to-noise ratio for the ¹³C signals.[6]

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).[6]

Logical Workflow for Structural Elucidation

The following diagram outlines the comprehensive workflow, integrating both 1D and 2D NMR techniques for a robust and validated structural assignment.

Spectral Analysis and Data Interpretation

The resulting ¹³C NMR spectrum should display ten distinct signals, corresponding to the ten unique carbon atoms in Boc-protected (1R,2R)-aminocyclopentanol. The assignment of these signals is a logical process grounded in the theoretical principles discussed earlier.

Predicted ¹³C Chemical Shift Assignments

The following table summarizes the predicted chemical shift ranges for each carbon. These predictions are based on established chemical shift values for similar functional groups and structural motifs.[5][15][16]

| Carbon Atom | Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| 1 | CH-OH | 72 - 78 | Methine carbon attached to the highly electronegative oxygen atom, causing significant deshielding.[1] |

| 2 | CH-NH | 55 - 62 | Methine carbon attached to the electronegative nitrogen atom. Less deshielded than the C-OH carbon. |

| 3, 5 | CH₂ | 30 - 38 | Aliphatic methylene carbons adjacent to the substituted carbons. Their exact shifts are influenced by the trans stereochemistry. |

| 4 | CH₂ | 20 - 25 | Aliphatic methylene carbon furthest from the electronegative substituents, making it the most shielded (upfield) of the ring carbons. |

| 6 | C=O | 155 - 157 | Carbonyl carbon of the carbamate group. Characteristically found in this highly deshielded region.[5] |

| 7 | C(CH₃)₃ | 79 - 81 | Quaternary carbon of the tert-butyl group. Its signal is often of lower intensity due to the lack of NOE enhancement and longer relaxation time.[5] |

| 8, 9, 10 | CH₃ | 28 - 29 | Three equivalent methyl carbons of the tert-butyl group. They are highly shielded and typically produce the most intense signal in the spectrum due to their number.[5] |

The Power of 2D NMR for Self-Validation

While the 1D ¹³C spectrum provides the foundational data, its interpretation can be ambiguous, especially for the closely spaced signals of the cyclopentane ring (C3, C4, C5). To create a self-validating system, two-dimensional NMR experiments are essential.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment provides a 2D map that correlates each carbon atom with the proton(s) directly attached to it.[12] It is an exceptionally powerful tool for:

-

Confirming the assignment of C1 and C2 by correlating them with their respective CH protons.

-

Distinguishing between the CH₂ groups (C3, C4, C5) by correlating them to their unique proton signals.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds away.[12] Its utility is paramount for:

-

Confirming the assignment of the quaternary Boc carbon (C7), which will show correlations to the methyl protons (H8, H9, H10).

-

Linking the Boc group to the ring by observing a correlation from the C2-proton to the carbonyl carbon (C6).

-

Piecing together the entire carbon skeleton by observing correlations between protons on one part of the ring and carbons on another.

-

References

-

Hiraga, Y., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. ResearchGate. Available at: [Link]

-

Giraud, N., et al. (n.d.). Structure elucidation of uniformly 13C labeled small molecule natural products. PMC - NIH. Available at: [Link]

-

Springer Nature. (n.d.). Practical Guidelines for 13C-Based NMR Metabolomics. Springer Nature. Available at: [Link]

-

ResearchGate. (n.d.). 13C NMR Chemical shifts of compounds 1-12. ResearchGate. Available at: [Link]

-

CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). CEITEC. Available at: [Link]

-

Paudru, F., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. ACS Publications. Available at: [Link]

-

University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Bath. Available at: [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of... ResearchGate. Available at: [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane analysis of chemical shifts. Doc Brown's Chemistry. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031206). HMDB. Available at: [Link]

-

Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011. Course Hero. Available at: [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Suda, K., et al. (2025). Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. ACS Publications. Available at: [Link]

-

ResearchGate. (2022). (PDF) 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. ResearchGate. Available at: [Link]

-

MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. MDPI. Available at: [Link]

-

Gregory, G. H., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. Available at: [https://www.epfl.ch/labs/lcsa/wp-content/uploads/2020/12/Org lett NMR-impurete-solvant.pdf]([Link] lett NMR-impurete-solvant.pdf)

-

ResearchGate. (2025). Determination of solvent effects on keto-enol equilibria of 1,3-dicarbonyl compounds using NMR. ResearchGate. Available at: [Link]

-

SpectraBase. (n.d.). Cyclopentanol - [13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Cyclopentane(287-92-3) 13C NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nmr.ceitec.cz [nmr.ceitec.cz]

- 9. epfl.ch [epfl.ch]

- 10. thieme-connect.de [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. compoundchem.com [compoundchem.com]

- 16. Cyclopentanol(96-41-3) 13C NMR [m.chemicalbook.com]

The Solubility Profile of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate: A Guide for Pharmaceutical Development

An In-depth Technical Guide

Abstract

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate is a critical chiral intermediate in the synthesis of several antiviral therapeutics, most notably Entecavir. Its purification and handling in solution are paramount to achieving high yield and purity in multi-step synthetic pathways. However, a comprehensive, publicly available dataset on its solubility in common organic solvents is lacking. This technical guide provides a framework for understanding and determining the solubility of this key intermediate. We will explore the theoretical underpinnings of its solubility based on molecular structure, present a detailed, self-validating experimental protocol for accurate solubility determination, and discuss the practical implications of this data for process chemistry and drug development.

Introduction: The Strategic Importance of a Chiral Building Block

In pharmaceutical synthesis, the efficiency of a reaction and the ease of purification are fundamentally linked to the solubility of the reagents, intermediates, and final products. This compound serves as a cornerstone chiral building block. Its rigid cyclopentyl frame and defined stereochemistry are essential for constructing the complex architecture of target molecules. While numerous patents outline its use in reactions employing solvents such as ethyl acetate, heptane, ethanol, and tetrahydrofuran (THF), they seldom provide the quantitative solubility data required for robust process optimization.

This guide aims to bridge that gap by providing both a theoretical prediction of solubility and a practical, rigorous methodology for its experimental determination. Understanding which solvents can effectively dissolve this intermediate—and at what concentrations—is critical for:

-

Reaction Homogeneity: Ensuring all reactants are in the same phase for optimal reaction kinetics.

-

Crystallization & Purification: Selecting appropriate solvent/anti-solvent systems for effective purification and isolation of the desired product.

-

Process Safety & Efficiency: Avoiding precipitation during transfers and designing concentrated, high-throughput processes.

Theoretical Solubility Profile: A Molecular-Level Analysis

The solubility of a compound is governed by the principle of similia similibus solvuntur or "like dissolves like." By dissecting the molecular structure of this compound, we can predict its behavior in various solvent classes.

The molecule possesses distinct polar and non-polar regions:

-

Polar, Hydrogen-Bonding Moieties:

-

Hydroxyl Group (-OH): A strong hydrogen bond donor and acceptor.

-

Carbamate Group (-NHCOO-): The N-H is a hydrogen bond donor, and the carbonyl (C=O) and ester (C-O) oxygens are hydrogen bond acceptors.

-

-

Non-Polar Moieties:

-

Cyclopentyl Ring: A significant non-polar, aliphatic structure.

-

tert-Butyl Group: A bulky, hydrophobic group.

-

This duality suggests a nuanced solubility profile:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can engage in extensive hydrogen bonding with the hydroxyl and carbamate groups, effectively solvating the molecule.

-

Polar Aprotic Solvents (e.g., THF, Ethyl Acetate, Acetone): Moderate to good solubility is predicted. These solvents can act as hydrogen bond acceptors (interacting with the -OH and -NH) but cannot donate hydrogen bonds. Their polarity will effectively solvate the molecule as a whole.

-

Non-Polar Solvents (e.g., Heptane, Hexane, Toluene): Poor solubility is anticipated. These solvents lack the ability to form hydrogen bonds and have low overall polarity, making it difficult to overcome the strong intermolecular forces (hydrogen bonds) between the solute molecules.

The following diagram illustrates the relationship between the compound's functional groups and different solvent classes.

Caption: Predicted interactions between the solute's functional groups and solvent classes.

A Validated Workflow for Solubility Determination

To move from theory to practice, a systematic experimental approach is required. The following workflow diagram outlines a robust process for determining the solubility of the title compound using the isothermal equilibrium method. This method ensures that the solvent is fully saturated at a given temperature, providing reliable and reproducible data.

Caption: Experimental workflow for determining solubility via the isothermal equilibrium method.

Experimental Protocol: Isothermal Solubility Determination

This protocol provides a step-by-step method for generating the quantitative data needed for process development.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (purity >98%)

-

Selected solvents (HPLC grade)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Temperature-controlled agitator/shaker bath

-

Syringes (e.g., 5 mL glass)

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

-

Pre-weighed evaporation vials or dishes

-

Vacuum oven

Methodology:

-

Preparation (Gravimetric):

-

Add an excess amount of the solid compound to a vial. "Excess" means enough solid will remain undissolved at equilibrium. A good starting point is ~500 mg of solid to 5 mL of solvent.

-

Record the exact volume or mass of the solvent added.

-

Causality: Adding a clear excess of solid is the cornerstone of the equilibrium method. It ensures that the solvent becomes fully saturated, and the resulting concentration represents the true solubility limit.

-

-

Equilibration:

-